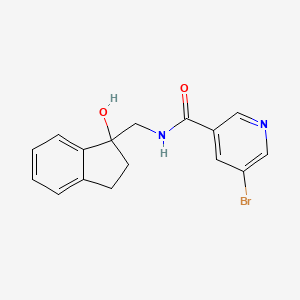
5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a hydroxy group, and a nicotinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide typically involves multiple steps. One common approach is to start with the bromination of an indene derivative to introduce the bromine atom. This is followed by the formation of the hydroxy group through a hydroxylation reaction. The final step involves the coupling of the hydroxy-indene derivative with nicotinamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nicotinamide moiety can also influence cellular processes by acting as a precursor to NAD+ (nicotinamide adenine dinucleotide), which is involved in redox reactions and energy metabolism .
相似化合物的比较
Similar Compounds
5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.
5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)pyridine: Similar structure but with a pyridine moiety instead of nicotinamide.
Uniqueness
The uniqueness of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nicotinamide moiety distinguishes it from other similar compounds and provides unique opportunities for its use in medicinal chemistry and biological research .
属性
IUPAC Name |
5-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-7-12(8-18-9-13)15(20)19-10-16(21)6-5-11-3-1-2-4-14(11)16/h1-4,7-9,21H,5-6,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMWSRLTWUQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=CN=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













